molecular formula C18H21N5O2 B2449555 (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034607-03-7

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2449555
CAS No.: 2034607-03-7
M. Wt: 339.399
InChI Key: UWAXCZPQTIILBW-UHFFFAOYSA-N
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Description

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile chemical compound with a unique structure that offers immense potential for developing novel compounds with enhanced properties. This compound is used in various scientific research fields, including drug discovery and material synthesis.

Preparation Methods

The synthesis of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps. One common synthetic route includes the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Typically involves reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions often use halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for drug discovery, particularly in developing new therapeutic agents.

    Industry: Utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other pyridinyl and pyrimidinyl derivatives, such as:

    Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Compared to these similar compounds, (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone stands out due to its unique structure, which offers enhanced properties and potential for developing novel compounds with improved efficacy and safety profiles.

Biological Activity

The compound (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2034607-03-7 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2} with a molecular weight of 339.4 g/mol . The structure features a pyridine ring, a cyclopentyloxy group, and an azetidine moiety, which contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight339.4 g/mol
CAS Number2034607-03-7

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology and infectious disease treatments.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC₅₀ values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound demonstrated an IC₅₀ of 2.95 ± 0.15 μM against CDK6, a crucial target in cancer therapy, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound's pyridine component suggests potential antimicrobial activity. Pyridine derivatives have been associated with antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown that certain derivatives exhibit comparable efficacy to established antibiotics like linezolid .

The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is thought to interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Case Studies

  • Breast Cancer Cell Lines: A study assessing the effects of this compound on MCF-7 cells revealed a significant increase in apoptosis markers compared to untreated controls, suggesting that it induces programmed cell death through caspase activation .
  • Antimicrobial Efficacy: In another study, derivatives of this compound were tested against various bacterial strains, demonstrating MIC values that indicate strong antibacterial activity, particularly against resistant strains .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXCZPQTIILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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